molecular formula C21H20N2O5 B3002670 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-43-0

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B3002670
CAS No.: 899949-43-0
M. Wt: 380.4
InChI Key: SYIGKFLXVVLXDF-UHFFFAOYSA-N
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Description

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining an indolizine core with an ethoxyphenylamino group and an acetyl group, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the Acetyl Group: Acetylation of the indolizine core can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyphenylamino Group: This step involves the reaction of the acetylated indolizine with 2-ethoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new medications for various diseases.

Industry

In the materials science industry, the compound might be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
  • **2-((2-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-27-19-10-5-4-8-16(19)22-20(25)13-28-21(26)15-12-18(14(2)24)23-11-7-6-9-17(15)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGKFLXVVLXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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